(3R,4R)-rel-乙基 1-苄基-4-乙基吡咯烷-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, resolution of the chiral center, and subsequent functional group transformations. Detailed synthetic routes can be found in relevant literature .

Molecular Structure Analysis

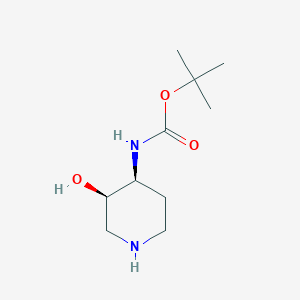

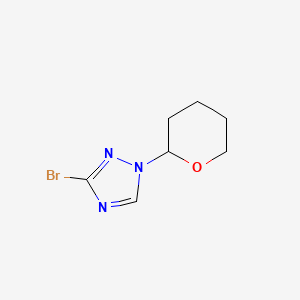

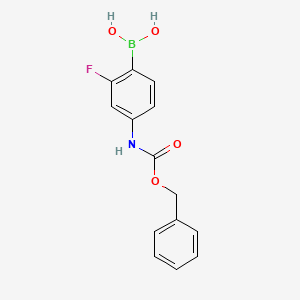

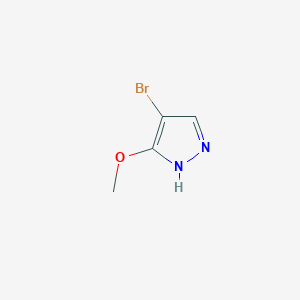

The molecular formula of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is C₁₅H₂₁NO₂ , with a molecular weight of 247.33 g/mol . The compound’s structure features a pyrrolidine ring, an ethyl ester, and a benzyl group. The stereochemistry is crucial for its biological activity and interactions .

Chemical Reactions Analysis

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate may participate in various chemical reactions, such as ester hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity and potential transformations is essential for understanding its behavior in different contexts .

Physical And Chemical Properties Analysis

科学研究应用

合成技术

- 使用立体定向且区域选择性的氯化,然后进行腈阴离子环化,开发了一种与 (3R,4R)-rel-乙基 1-苄基-4-乙基吡咯烷-3-羧酸酯相关的关键手性结构单元的实用且有效的合成方法 (Ohigashi 等人,2010 年).

- 另一项研究探索了 4-氨基吡咯烷-3-羧酸和 4-氨基四氢呋喃-3-羧酸的顺式和反式立体异构体的非对映选择性合成,为合成类似结构提供了有效的方法 (Bunnage 等人,2004 年).

微生物还原过程

- 与 (3R,4R)-rel-乙基 1-苄基-4-乙基吡咯烷-3-羧酸酯密切相关的乙基 1-苄基-3-氧代-哌啶-4-羧酸酯的微生物还原以高非对映选择性和对映选择性实现,展示了生物催化在合成此类化合物中的潜力 (Guo 等人,2006 年).

在神经保护中的应用

- 氨基吡咯烷-2R,4R-二羧酸盐,其结构与 (3R,4R)-rel-乙基 1-苄基-4-乙基吡咯烷-3-羧酸酯相似,已被确定为代谢型谷氨酸受体的有效激动剂,对兴奋性神经元死亡具有神经保护作用 (Battaglia 等人,1998 年).

分子建模和生物学研究

- 合成了 1-苄基衍生的 (2R,4R)-4-氨基吡咯烷-2,4-二羧酸,其结构与 (3R,4R)-rel-乙基 1-苄基-4-乙基吡咯烷-3-羧酸酯相关,并研究了其在代谢型谷氨酸受体上的活性。该化合物显示出良好的选择性,使其成为有价值的研究工具 (Tueckmantel 等人,1997 年).

作用机制

属性

IUPAC Name |

ethyl (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNIEBHQGPUCV-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)

![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)